MitoHunt Red CM-H2Xros

Description

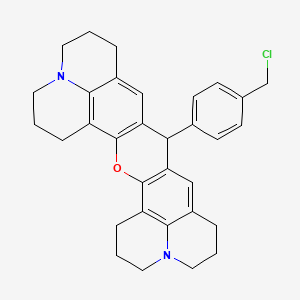

Structure

3D Structure

Properties

IUPAC Name |

16-[4-(chloromethyl)phenyl]-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33ClN2O/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32/h9-12,17-18,28H,1-8,13-16,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLJXMSSJGTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C3C6=CC=C(C=C6)CCl)C=C7CCCN8C7=C5CCC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Mitohunt Red Cm H2xros As a Mitochondrial Research Probe

Cellular Permeation and Mitochondrial Localization

The initial phase of the probe's action involves its transit from the extracellular environment into the mitochondrial compartment of the cell. This process is governed by the physicochemical properties of the molecule and the physiological status of the mitochondria.

Passive Diffusion Across Cellular Membranes

MitoHunt Red CM-H2Xros is a cell-permeant compound pubcompare.ai. In its initial state, it exists as a reduced, non-fluorescent molecule that can be passively transported across the plasma membrane and subsequently the mitochondrial membranes to enter the mitochondrial matrix abmole.com. This characteristic allows for the direct application of the probe to live cells for real-time analysis.

Accumulation in Active Mitochondria

Following its entry into the cell, this compound selectively accumulates in mitochondria abmole.com. This specific sequestration is a hallmark of its design, enabling researchers to distinguish mitochondrial activity from that of other cellular organelles. The accumulation is primarily observed in physiologically active mitochondria pubcompare.aiabmole.com.

Dependence on Mitochondrial Membrane Potential (ΔΨm) for Accumulation and Retention

The accumulation and retention of this compound within the mitochondria are critically dependent on the mitochondrial membrane potential (ΔΨm) pubcompare.ainih.gov. A healthy, energized mitochondrion maintains a significant electrochemical gradient across its inner membrane, which drives the uptake of the positively charged, oxidized form of the probe. This dependency makes the probe a valuable tool for monitoring mitochondrial health pubcompare.ainih.gov. In instances where the mitochondrial membrane potential is compromised or collapses, the probe may diffuse out of the mitochondria and relocate to other cellular compartments, such as the nucleus nih.gov.

| Property | Description | Citations |

| Cell Permeability | The probe is cell-permeant, allowing it to cross cellular membranes. | pubcompare.ai |

| Transport Mechanism | It is transported passively across membranes. | abmole.com |

| Initial State | Exists in a reduced, non-fluorescent form. | abmole.com |

| Organelle Specificity | Selectively accumulates in active mitochondria. | pubcompare.aiabmole.com |

| ΔΨm Dependence | Accumulation and retention are driven by the mitochondrial membrane potential. | pubcompare.ainih.gov |

Oxidation-Dependent Fluorescence Activation

The second critical aspect of this compound's mechanism is its conversion from a non-fluorescent to a fluorescent molecule, a process triggered by the specific redox environment within the mitochondria.

Reactivity with Endogenous Mitochondrial Reactive Oxygen Species (ROS)

This compound is a ROS-sensitive fluorescent dye nih.gov. Mitochondria are a primary site of cellular reactive oxygen species (ROS) production, which are natural byproducts of oxidative phosphorylation nih.gov. The reduced form of the probe, CM-H2XRos, is specifically designed to react with these endogenous mitochondrial ROS nih.govnih.gov. This reactivity allows the probe to serve as an indicator of mitochondrial oxidative stress nih.gov.

Intracellular Oxidation Mechanism Leading to Fluorescence Enhancement

Upon entering the mitochondria, the non-fluorescent CM-H2XRos molecule is oxidized by ROS into a stable, fluorescent product abmole.comnih.gov. This oxidation is the key to its function as a probe, leading to a significant enhancement in fluorescence abmole.com. The resulting fluorescent molecule has excitation and emission maxima of approximately 579 nm and 599 nm, respectively abmole.com. Once oxidized, the probe can also covalently bind to mitochondrial proteins, which aids in its retention within the organelle, even if the membrane potential is later compromised nih.gov. This two-stage mechanism of mitochondrial accumulation followed by ROS-dependent oxidation and retention provides a robust method for studying mitochondrial redox activity in living cells pubcompare.ainih.gov.

| Feature | Details | Citations |

| Probe Type | Reduced, ROS-sensitive rosamine dye. | nih.govthermofisher.com |

| Activation Trigger | Oxidation by mitochondrial Reactive Oxygen Species (ROS). | nih.govnih.gov |

| Fluorescent Product | Oxidation converts the probe to its fluorescent form. | abmole.comthermofisher.com |

| Spectral Properties | Excitation/Emission maxima ~579/599 nm. | abmole.com |

| Retention Mechanism | The oxidized form can covalently bind to mitochondrial proteins. | nih.gov |

Formation of Fluorescent Conjugates with Mitochondrial Components

A defining characteristic of this compound is its ability to be retained within mitochondria even after cell fixation, a feature attributed to the formation of stable fluorescent conjugates with mitochondrial biomolecules. This process is initiated after the probe, in its reduced and non-fluorescent state (CM-H2Xros), passively diffuses across the plasma and mitochondrial membranes.

Once inside the mitochondria, the probe is oxidized by reactive oxygen species (ROS) into its fluorescent form, MitoHunt Red CMXRos. This oxidation is a crucial step, as the probe is non-fluorescent until this conversion occurs. The oxidized, fluorescent form of the probe then becomes chemically reactive.

The key to its retention lies in a mildly thiol-reactive chloromethyl group integrated into its molecular structure. This functional group enables the probe to covalently bind to thiol (-SH) groups present on cysteine residues of mitochondrial proteins and peptides, most notably glutathione (GSH), which is abundant in the mitochondrial matrix. This reaction forms a stable, aldehyde-fixable conjugate, effectively anchoring the fluorescent probe within the mitochondrial compartment. This covalent linkage ensures that the probe is not easily washed out, even if the mitochondrial membrane potential is lost, and persists through fixation and permeabilization procedures.

The specifics of this interaction are summarized in the table below:

| Feature | Description |

| Probe State | Initially, it is the reduced, non-fluorescent CM-H2Xros. |

| Activation | Oxidation within the mitochondria converts it to the fluorescent and reactive CMXRos form. |

| Reactive Moiety | A chloromethyl group. |

| Target | Thiol groups (-SH) on mitochondrial proteins and peptides (e.g., glutathione). |

| Bond Type | Covalent bond. |

| Result | Formation of a stable, aldehyde-fixable fluorescent conjugate. |

| Significance | Retention of the probe within mitochondria after loss of membrane potential and cell fixation. |

Context-Dependent Reactivity and Potential for Off-Target Interactions

The reactivity and specificity of this compound are influenced by the physiological context of the cell, and there is potential for off-target interactions under certain conditions.

The primary factor governing the probe's accumulation in the mitochondria is the mitochondrial membrane potential. Healthy, actively respiring mitochondria maintain a significant negative membrane potential, which drives the electrophoretic uptake of the cationic probe. However, if the mitochondrial membrane potential is compromised or collapses, the probe may diffuse out of the mitochondria and into other cellular compartments. Notably, the nucleus has been identified as a potential site for off-target accumulation in such scenarios.

Furthermore, the probe's reactivity is contingent on its initial oxidation. This dependency on the cellular redox environment means that variations in ROS levels can influence the rate and extent of probe activation and subsequent conjugation.

The concentration of the probe used for staining is another critical factor. At higher concentrations, this compound has been observed to stain other cellular structures, indicating a loss of mitochondrial selectivity. Therefore, it is crucial to use the lowest effective concentration to minimize these potential artifacts and avoid mitochondrial toxicity.

Key factors influencing the probe's reactivity and potential for off-target effects are detailed below:

| Influencing Factor | Impact on Reactivity and Specificity |

| Mitochondrial Membrane Potential | Essential for the initial accumulation of the probe in the mitochondria. A collapse in membrane potential can lead to leakage and off-target staining of other compartments, such as the nucleus. |

| Cellular Redox State | The probe requires oxidation by ROS to become fluorescent and reactive. Alterations in cellular ROS levels can affect the efficiency of probe activation. |

| Probe Concentration | Higher concentrations can lead to reduced specificity and staining of non-mitochondrial structures. |

Methodological Approaches Utilizing Mitohunt Red Cm H2xros in Biological Research

Advanced Fluorescence Imaging Techniques

Fluorescence microscopy provides a powerful means to visualize the subcellular localization and dynamics of mitochondrial ROS in situ. nih.gov MitoHunt Red CM-H2Xros is compatible with several fluorescence imaging modalities, each offering distinct advantages for studying mitochondrial biology.

Live-cell confocal laser scanning microscopy is a premier technique for studying the dynamic nature of mitochondrial ROS production with high spatial and temporal resolution. By optically sectioning the cell, confocal microscopy eliminates out-of-focus fluorescence, enabling clear visualization of mitochondrial structures.

Researchers utilize this technique to monitor real-time changes in this compound fluorescence intensity and distribution in response to various stimuli or stressors. For example, studies have successfully employed the probe to observe transient bursts of ROS, changes in mitochondrial morphology such as fragmentation, and alterations in mitochondrial membrane potential. nih.gov In studies of Huntington's disease models, the probe, referred to as MitoRed, was used to reveal a significant decrease in mitochondrial potential in mutant cells when subjected to calcium stress induced by thapsigargin. nih.gov

The spatiotemporal data obtained from these experiments are critical for understanding the kinetics of ROS production and its relationship with other dynamic cellular events. For instance, time-lapse imaging can capture the propagation of oxidative stress from a single mitochondrion to the entire mitochondrial network. Comparative studies using confocal imaging have quantified increases in mitochondrial ROS production under various stress conditions, such as cell starvation or hypoxia-reoxygenation, showing a 2.5- to 3.5-fold increase in fluorescence intensity, which aligns with data from other detection methods. nih.gov

Table 1: Application of this compound in Confocal Microscopy

| Research Area | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Striatal cells (Huntington's model) | Thapsigargin-induced calcium stress causes a significant decrease in mitochondrial potential. | nih.gov |

| Cellular Stress Response | IL-3-depleted 32D cells | Cell starvation leads to an approximate 3-fold increase in mitochondrial ROS. | nih.gov |

Epifluorescence (or wide-field) microscopy offers a more accessible and high-throughput alternative to confocal microscopy for assessing mitochondrial ROS. While it does not provide the same level of optical sectioning, it is highly effective for qualitative and semi-quantitative analyses across large cell populations.

While direct studies utilizing this compound in super-resolution microscopy are not yet widely published, its properties make it a promising candidate for such applications. Super-resolution techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light, allowing for visualization of subcellular structures at the nanoscale.

Given that related MitoTracker probes have been successfully used for STORM imaging to visualize mitochondrial membrane dynamics, it is inferred that this compound could be similarly applied. researchgate.net Its ability to covalently bind to mitochondrial structures upon oxidation would provide the stable labeling required for the multiple imaging cycles inherent to many super-resolution techniques. This would theoretically enable researchers to investigate the precise submitochondrial localization of ROS production, such as at specific sites within the cristae or at contact points with other organelles, providing unprecedented detail into the ultrastructural context of oxidative stress.

A significant advantage of this compound is that its fluorescent signal is retained following fixation with aldehydes (e.g., formaldehyde) or cold methanol. cellsignal.comresearchgate.net This property is crucial as it allows for the correlation of mitochondrial ROS production with the localization of specific proteins through subsequent immunocytochemistry (ICC).

In this integrated approach, live cells are first stained with this compound to report on the mitochondrial redox state. The cells are then fixed, permeabilized, and incubated with primary and fluorescently-labeled secondary antibodies to detect a protein of interest. This allows for the direct visualization and colocalization of sites of oxidative stress with specific mitochondrial proteins (e.g., components of the electron transport chain) or markers of other cellular processes like apoptosis (e.g., cleaved caspase-3). This method provides a powerful snapshot correlating physiological function (ROS production) with molecular anatomy. For instance, researchers have used a similar approach to confirm that ROS signals originate from mitochondria by co-staining with other mitochondrial markers. researchgate.net

Quantitative Flow Cytometry for Cell Population Analysis

Flow cytometry provides a high-throughput method for the quantitative analysis of fluorescence on a single-cell basis within large and heterogeneous populations. nih.gov This technique is particularly well-suited for use with this compound to obtain statistically robust data on mitochondrial ROS levels.

For flow cytometric analysis, a cell suspension is incubated with this compound and then analyzed. The instrument measures the fluorescence intensity of each individual cell as it passes through a laser beam. An increase in the mean fluorescence intensity of the cell population directly corresponds to an increase in intracellular mitochondrial ROS. nih.gov

This method allows for the rapid and quantitative detection of mitochondrial superoxide (B77818) generation in thousands of cells simultaneously. nih.gov It is highly effective for assessing the dose- and time-dependent effects of various treatments, such as drugs, toxins, or environmental stressors, on mitochondrial function. For example, researchers have used this approach to measure a 3- to 7-fold dose-dependent increase in mitochondrial superoxide in cardiac and endothelial cells triggered by compounds like Antimycin A or high glucose. nih.gov Furthermore, flow cytometry can be combined with antibodies against cell surface markers, enabling the analysis of mitochondrial ROS in specific subpopulations of cells within a mixed culture. nih.gov

Table 2: Flow Cytometry Findings with Mitochondrial ROS Probes

| Cell Type | Stress Inducer | Observed Effect | Reference |

|---|---|---|---|

| H9c2 Myocytes | Antimycin A | Dose- and time-dependent increase in mitochondrial superoxide. | nih.gov |

| Human Coronary Artery Endothelial Cells | High Glucose | Dose- and time-dependent increase in mitochondrial superoxide. | nih.gov |

Evaluation of Mitochondrial Function Parameters

This compound is a valuable fluorescent probe for the assessment of mitochondrial function in living cells. Its utility stems from its ability to selectively accumulate in active mitochondria and exhibit fluorescence upon oxidation, providing insights into key parameters of mitochondrial health, namely mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).

The accumulation of this compound within mitochondria is primarily driven by the mitochondrial membrane potential. nih.govnih.gov In healthy, respiring cells, the inner mitochondrial membrane maintains a significant electrochemical gradient, which facilitates the uptake and sequestration of the cationic dye into the mitochondrial matrix. nih.gov Consequently, a decrease in ΔΨm, an early hallmark of mitochondrial dysfunction and apoptosis, leads to a reduction in the accumulation of the probe and a corresponding decrease in fluorescence intensity. apexbt.comlumiprobe.comfishersci.com This property allows researchers to qualitatively and semi-quantitatively monitor changes in mitochondrial polarization in response to various stimuli, toxins, or disease states.

Furthermore, this compound is a reduced, non-fluorescent molecule that becomes fluorescent upon oxidation by ROS, primarily within the mitochondria. abmole.comthermofisher.com This feature enables the detection of mitochondrial ROS production, a critical indicator of cellular oxidative stress. nih.gov The fluorescence intensity of the oxidized probe is proportional to the level of mitochondrial ROS, providing a means to assess the redox state of the mitochondria. It is important to note that the fluorescence signal of this compound is influenced by both mitochondrial membrane potential and ROS levels, and careful experimental design is necessary to distinguish between these two effects. nih.gov For instance, co-staining with a membrane potential-insensitive mitochondrial stain can help normalize for changes in mitochondrial mass. nih.gov

Spectrophotometric and Plate Reader Assays for Bulk Cellular Measurements

While this compound is predominantly utilized in imaging-based applications such as fluorescence microscopy and flow cytometry, its fluorescent properties, in principle, allow for its adaptation to spectrophotometric and plate reader-based assays for the analysis of bulk cell populations. These high-throughput methods offer the advantage of quantifying mitochondrial function across numerous samples simultaneously, making them suitable for applications like drug screening and toxicology studies.

Although direct and detailed protocols for the use of this compound in plate reader assays are not extensively documented in peer-reviewed literature, the methodology is well-established for analogous mitochondrial function probes. For instance, assays utilizing tetramethylrhodamine, methyl ester (TMRM) are commonly employed to quantify mitochondrial membrane potential in a plate reader format. Similarly, probes like MitoSOX Red are used to measure mitochondrial superoxide levels in high-throughput screening campaigns. The adaptation of this compound for such applications would likely follow similar principles of probe loading, incubation, and fluorescence measurement. Careful optimization of cell number, probe concentration, and incubation time would be crucial for obtaining reliable and reproducible data.

Multi-Parametric Staining Strategies with Complementary Probes

Co-staining for Mitochondrial Morphology and Network Analysis

The dynamic nature of the mitochondrial network, characterized by continuous fusion and fission events, is a critical aspect of mitochondrial health and cellular homeostasis. Alterations in mitochondrial morphology, such as fragmentation or hyperfusion, are often associated with cellular stress and disease.

This compound is frequently used to visualize and quantify these morphological changes. researchgate.net For a more comprehensive analysis, it can be co-stained with other mitochondrial probes. A common strategy involves the dual labeling of mitochondria with this compound and a membrane potential-independent mitochondrial stain, such as MitoTracker Green FM . nih.govfigshare.com This approach allows for the normalization of the this compound signal to the total mitochondrial mass, providing a more accurate assessment of mitochondrial membrane potential per mitochondrion. nih.gov Furthermore, this combination enables the visualization of both active (red) and total (green) mitochondrial populations, offering insights into the heterogeneity of mitochondrial function within a single cell. figshare.com

Image analysis software can then be employed to quantify various morphological parameters from the fluorescent images, providing objective and quantitative data on the state of the mitochondrial network. researchgate.net

Below is an interactive data table summarizing key parameters used in the quantitative analysis of mitochondrial morphology:

| Morphological Parameter | Description | Implication of Change |

| Aspect Ratio | Ratio of the major to the minor axis of a mitochondrion. | Increased value suggests more elongated mitochondria. |

| Form Factor | A measure of particle shape complexity, related to the perimeter and area. | Higher values indicate a more branched and interconnected network. |

| Branch Points | The number of intersections within the mitochondrial network. | A decrease can indicate fragmentation. |

| Fragmentation Index | The ratio of fragmented to total mitochondria. | An increase is a hallmark of mitochondrial stress. |

Combination with Other Cellular Health and Organelle Markers

To contextualize changes in mitochondrial function within the broader cellular environment, this compound can be used in conjunction with a variety of other fluorescent markers that highlight different organelles and cellular processes.

Organelle Co-localization: To investigate the interplay between mitochondria and other organelles, this compound can be combined with probes that specifically label these structures. For example, co-staining with ER-Tracker™ dyes can reveal areas of close contact between mitochondria and the endoplasmic reticulum, which are crucial for calcium signaling and lipid metabolism. Similarly, using LysoTracker™ probes allows for the study of mitophagy, the process of selective degradation of mitochondria by lysosomes. thermofisher.comprotocols.io

Apoptosis and Autophagy Detection: In the context of cell death and survival pathways, this compound is often paired with markers of apoptosis and autophagy. For instance, it can be used alongside Annexin V conjugates, which detect the externalization of phosphatidylserine in early apoptosis. apexbt.comlumiprobe.comfishersci.comnih.gov In apoptotic cells, a decrease in this compound fluorescence (indicating loss of ΔΨm) is often accompanied by an increase in Annexin V staining. fishersci.com For studying autophagy, co-localization studies with antibodies against LC3 , a key protein in autophagosome formation, can provide evidence for the engulfment of mitochondria by autophagosomes (mitophagy). researchgate.netresearchgate.net

The following table provides examples of complementary probes used with this compound for multi-parametric analysis:

| Cellular Target | Complementary Probe | Research Application |

| Mitochondria (total mass) | MitoTracker Green FM | Normalization of ΔΨm, assessment of mitochondrial population |

| Nucleus | DAPI, Hoechst 33342 | Cellular localization and morphology |

| Cytoskeleton (F-actin) | Fluorescent Phalloidin | Analysis of cellular structure and mitochondrial positioning |

| Endoplasmic Reticulum | ER-Tracker™ | Study of mitochondria-ER contact sites |

| Lysosomes | LysoTracker™ | Investigation of mitophagy |

| Apoptosis (early) | Annexin V | Correlation of mitochondrial dysfunction with apoptosis |

| Autophagy | Anti-LC3 Antibody | Detection of mitophagy |

Applications of Mitohunt Red Cm H2xros in Fundamental and Pre Clinical Research Models

Investigation of Oxidative Stress Mechanisms

MitoHunt Red CM-H2Xros is instrumental in delineating the intricate mechanisms of oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. Its ability to specifically detect mitochondrial ROS allows researchers to pinpoint the contribution of this organelle to cellular oxidative stress under various conditions.

Mitochondrial ROS Generation in Cellular Stress Responses

This compound has been effectively employed to quantify the generation of mitochondrial ROS in response to various cellular stressors, such as hypoxia-reoxygenation and serum deprivation. These conditions are known to induce oxidative stress and are relevant to a range of pathological states, including ischemia-reperfusion injury and nutrient deprivation-induced cell death.

In a comparative study, different ROS-sensitive fluorescent probes were used to detect ROS production under various cellular stress models. nih.gov Using MitoTracker® red CM-H2XRos, researchers observed a significant increase in ROS production in different cell lines subjected to serum deprivation or hypoxia-reoxygenation. nih.gov These findings highlight the utility of this compound in quantifying stress-induced mitochondrial ROS production. nih.gov

Increase in Mitochondrial ROS under Cellular Stress Conditions Measured by MitoTracker® red CM-H2XRos

| Cell Line | Stress Condition | Approximate Fold Increase in ROS |

|---|---|---|

| IL-3-depleted 32D cells | Serum Deprivation | ~3.0 |

| Serum-deprived NIH cells | Serum Deprivation | ~3.5 |

| Hypoxic HL-1 cells | Hypoxia-Reoxygenation | ~2.5 - 3.0 |

Role of Mitochondrial ROS in Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that is implicated in aging and age-related diseases. There is growing evidence that mitochondrial dysfunction and the associated increase in ROS production play a causal role in the induction of senescence. This compound has been utilized to investigate the link between mitochondrial ROS and cellular senescence.

One study investigating reproductive competency and mitochondrial variation in aged Syrian hamster oocytes found a significant increase in the fluorescence intensity of MitoTracker Red CM-H2XRos in oocytes from older hamsters compared to younger ones. researchgate.net This suggests an age-related increase in mitochondrial ROS, which is a key factor in cellular senescence. researchgate.net

MitoTracker Red CM-H2XRos Fluorescence in Oocytes of Different Age Groups

| Age Group | Relative Fluorescence Intensity (Arbitrary Units) |

|---|---|

| Young Hamsters | ~1.0 |

| Old Hamsters | Significantly higher than young (P < 0.05) |

Redox Homeostasis Assessment in Experimental Systems

Redox homeostasis is the maintenance of a balance between oxidants and antioxidants within a cell. Disruption of this balance can lead to oxidative stress and cellular damage. This compound, by providing a measure of mitochondrial ROS, serves as a valuable tool for assessing the state of redox homeostasis in various experimental systems. The fluorescence of the probe is dependent on both the mitochondrial membrane potential and the presence of ROS, providing an indirect but informative measure of the mitochondrial redox environment. mdpi.comresearchgate.netnih.gov An increase in fluorescence intensity can indicate a shift towards a more oxidized state within the mitochondria.

Elucidation of Mitochondrial Dysfunction in Disease Models (cellular and animal)

Mitochondrial dysfunction is a hallmark of numerous human diseases, including neurodegenerative disorders and cancer. This compound is a key reagent for studying the role of mitochondrial ROS in the pathophysiology of these diseases in both cellular and animal models.

Neurodegenerative Disease Models

The generation of mitochondrial free radicals has been implicated as a causative event in neurodegeneration. This compound has been applied in various in vivo models of neurological diseases to analyze the role of mitochondrial ROS.

Cerebral Ischemia: In a model of focal cerebral ischemia, injections of MitoTracker Red CM-H2XRos revealed the generation of mitochondrial free radicals primarily in vulnerable neurons. This probe was found to be retained after fixation, making it compatible with immunocytochemistry and nuclear staining for further analysis.

Huntington's Disease: The probe has also been used in models of Huntington's disease, where it has helped to identify the generation of mitochondrial free radicals in affected neurons.

Parkinson's Disease: In fibroblasts from Parkinson's disease patients with specific mutations (LRRK2, Pink/Parkin, and A53T), the rate of mitochondrial ROS production was measured using MitoTracker Red CM-H2XRos after inducing stress with hydrogen peroxide. The study found a significant increase in the rate of mitochondrial ROS production in these patient-derived cells compared to controls, indicating a potential role for mitochondrial oxidative stress in the pathogenesis of Parkinson's disease. nih.gov

Mitochondrial ROS Production Rate in Parkinson's Disease Fibroblasts

| Fibroblast Line | Relative Mitochondrial ROS Production Rate (% of Control) |

|---|---|

| Control | 100% |

| LRRK2 mutation | ~180% |

| Pink/Parkin mutation | ~180% |

| A53T mutation | ~200% |

Cancer Cell Metabolism and ROS Pathways

Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). However, mitochondrial metabolism and ROS production are also critically important for cancer cell survival, proliferation, and metastasis. This compound is utilized to study the role of mitochondrial ROS in cancer biology. For instance, in PC3 prostate cancer cells, MitoTracker Red CM-H2XRos has been used to quantify mitochondrial trafficking, a process that can be linked to cancer cell motility and invasion. pubcompare.ai The study of mitochondrial ROS with probes like this compound helps in understanding the complex interplay between mitochondrial function and cancer progression. nih.gov

Metabolic Disorders and Cardiovascular Research (e.g., hyperammonaemia, atherosclerosis-related studies)

This compound is a critical tool for investigating the role of mitochondrial reactive oxygen species (ROS) in metabolic and cardiovascular diseases. Its ability to specifically detect mitochondrial ROS allows researchers to elucidate the underlying mechanisms of cellular dysfunction in these conditions.

In the context of metabolic disorders, this compound has been instrumental in studying the effects of hyperammonaemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood that can lead to neurological damage. Research using a rat model of cirrhosis-induced hyperammonaemia demonstrated a significant increase in mitochondrial ROS production in brain slices. nih.gov By loading acute brain slices with this compound, scientists observed a 2.6-fold higher rate of mitochondrial ROS production in hyperammonaemic rats compared to control animals. nih.gov This overproduction of ROS was linked to mitochondrial dysfunction and neuronal cell death, highlighting the role of mitochondrial oxidative stress in the neuropathology of hyperammonaemia. nih.gov

In cardiovascular research, particularly in studies related to atherosclerosis, this compound is utilized to understand the contribution of mitochondrial ROS to the pathogenesis of the disease. Atherosclerosis is a chronic inflammatory disease of the arteries, and oxidative stress in vascular smooth muscle cells (VSMCs) is a key contributing factor. nih.gov While direct studies explicitly detailing the use of this compound in atherosclerosis models were not prevalent in the searched literature, its application in VSMCs to study oxidative stress is well-documented. researchgate.net The probe is used to measure increases in mitochondrial ROS in VSMCs, which are known to undergo phenotypic changes in a pro-oxidant environment, leading to vascular inflammation and the progression of atherosclerotic plaques. nih.govmdpi.com The generation of hydrogen peroxide (H₂O₂) in VSMCs, a type of ROS, is a critical mediator of their proliferation and migration, both of which are central to the development of atherosclerosis. nih.gov

The table below summarizes representative findings from studies utilizing this compound in metabolic and cardiovascular research.

| Research Area | Model System | Key Findings with this compound | Reference |

| Hyperammonaemia | Rat model of cirrhosis | 2.6-fold increase in mitochondrial ROS production in brain slices of hyperammonaemic rats compared to controls. | nih.gov |

| Cardiovascular Disease | Vascular Smooth Muscle Cells (VSMCs) | Used to detect mitochondrial ROS, which contributes to VSMC phenotypic changes and proliferation in response to oxidative stress. | nih.govresearchgate.net |

Cell Death Pathway Research (e.g., apoptosis, necrosis)

The role of mitochondrial ROS as a signaling molecule in programmed cell death pathways, such as apoptosis and necrosis, is a significant area of investigation where this compound is a valuable analytical tool. Overproduction of ROS under cellular stress can lead to irreparable cellular damage and initiate cell death. nih.gov

In apoptosis research, this compound can be used to monitor the changes in mitochondrial ROS levels that often precede or accompany the apoptotic cascade. For instance, in studies of hepatocellular carcinoma, sublethal heat stress was found to induce a burst of mitochondrial ROS, detected by a ROS-sensitive fluorescent probe. This increase in ROS, however, triggered a pro-survival mechanism involving PINK1-dependent mitophagy, which eliminated damaged mitochondria and protected the cells from apoptosis. researchgate.net This demonstrates the probe's utility in dissecting the complex role of mitochondrial ROS in determining cell fate.

Mitochondrial ROS are also implicated in necrotic cell death. Studies on oxidative stress-induced neuroblastoma cell death have shown that exposure to hydrogen peroxide can lead to a delayed burst of endogenous ROS from the mitochondria, culminating in necrosis. nih.gov While this particular study did not specify the use of this compound, the methodology is consistent with the probe's application. The inhibition of the mitochondrial respiratory chain, which reduced ROS production, was found to protect neuronal cells from necrotic death, underscoring the pivotal role of mitochondrial ROS in this pathway. nih.gov

The following table outlines the application of this compound in cell death pathway research.

| Cell Death Pathway | Cellular Context | Observation with Mitochondrial ROS Probe | Implication | Reference |

| Apoptosis | Hepatocellular Carcinoma | A sublethal heat stress-induced burst of mitochondrial ROS was detected. | The ROS burst initiated a pro-survival mitophagy, preventing apoptosis. | researchgate.net |

| Necrosis | Neuroblastoma Cells | Hydrogen peroxide treatment led to a delayed burst of mitochondrial ROS. | The mitochondrial ROS burst was a critical step in oxidative stress-induced necrotic cell death. | nih.gov |

Research on Drug Discovery and Screening in Cellular Systems (identifying compounds modulating mitochondrial ROS)

This compound is increasingly being integrated into high-throughput screening (HTS) platforms for drug discovery and development. Its fluorescent properties make it an ideal tool for identifying and characterizing compounds that modulate mitochondrial ROS production, which can have therapeutic potential for a variety of diseases.

A significant application of this technology is in the search for novel anti-malarial drugs. Researchers have developed HTS assays using this compound as a viability marker to screen for compounds that are effective against the late-stage gametocytes of Plasmodium falciparum, the parasite responsible for malaria. By using confocal fluorescence microscopy, the assay can identify compounds that disrupt mitochondrial function and induce cell death in the parasite. This approach has been used to profile the activity of compounds from the "Malaria Box," a collection of drug-like molecules with potential anti-malarial activity.

In such screening assays, a decrease in the fluorescence of this compound can indicate a loss of mitochondrial membrane potential and an increase in oxidative stress, leading to parasite death. This allows for the rapid identification of compounds with novel mechanisms of action that target the parasite's mitochondria.

The table below provides an overview of the use of this compound in drug discovery and screening.

| Screening Goal | Assay Type | Role of this compound | Example Application |

| Identify compounds modulating mitochondrial ROS | High-Throughput Screening (HTS) | Fluorescent viability marker to detect changes in mitochondrial function and ROS levels. | Screening for anti-malarial compounds effective against Plasmodium falciparum gametocytes. |

Comparative Analysis and Specificity Considerations of Mitohunt Red Cm H2xros in Research

Distinguishing MitoHunt Red CM-H2Xros from Other Mitochondrial ROS Probes (e.g., MitoSOX Red, Dichlorodihydrofluorescein diacetate - DCF-DA)

This compound belongs to a class of probes designed to localize within the mitochondria and report on ROS activity. nih.gov Its performance and specificity can be best understood by comparing it with other commonly used probes, such as MitoSOX Red and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). nih.gov While all three are used to detect oxidative stress, they differ significantly in their mitochondrial targeting, reactivity, and the species they detect. nih.govresearchgate.net

The specificity of a probe towards different ROS is a critical factor for the accurate interpretation of experimental results.

This compound (CM-H2Xros): This probe is a reduced, non-fluorescent derivative of the X-rosamine dye. researchgate.netthermofisher.com It passively diffuses across cell membranes and accumulates in the mitochondria, driven by the mitochondrial membrane potential. nih.gov Once inside, it is oxidized by general ROS to its fluorescent, positively charged form, CMXros. researchgate.net This oxidation is not highly specific to a single ROS species.

MitoSOX Red: This probe is a derivative of hydroethidine that is specifically targeted to the mitochondria by a triphenylphosphonium cation. researchgate.netthermofisher.com Its primary advantage is its relatively high selectivity for superoxide (B77818) (•O₂⁻), the predominant ROS in mitochondria. thermofisher.com It is oxidized by superoxide to form 2-hydroxyethidium, a product with a distinct fluorescence spectrum. thermofisher.com

Dichlorodihydrofluorescein diacetate (DCF-DA): DCF-DA is a general ROS indicator that is not actively targeted to the mitochondria. nih.gov It is cell-permeant and becomes deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). DCFH is then oxidized by a range of ROS, primarily hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), to the highly fluorescent dichlorofluorescein (DCF). nih.gov Because it is not specifically localized, a DCF signal represents total cellular ROS rather than being specific to the mitochondria. researchgate.net

Table 1: Comparative Reactivity of Mitochondrial ROS Probes

| Feature | This compound | MitoSOX Red | Dichlorodihydrofluorescein diacetate (DCF-DA) |

|---|---|---|---|

| Primary Target ROS | General ROS | Superoxide (•O₂⁻) thermofisher.com | H₂O₂, •OH, ONOO⁻ nih.gov |

| Mitochondrial Targeting | Yes (Membrane Potential Dependent) nih.gov | Yes (Triphenylphosphonium cation) researchgate.net | No (General Cellular Probe) nih.gov |

| Activation Mechanism | Oxidation to fluorescent CMXros researchgate.net | Oxidation to fluorescent 2-hydroxyethidium thermofisher.com | Deacetylation and subsequent oxidation to fluorescent DCF nih.gov |

Each probe presents a unique set of advantages and limitations that make it suitable for different experimental questions.

This compound:

Advantages: A key advantage is that once oxidized, the probe contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins. researchgate.netnih.gov This ensures its retention within the mitochondria even after fixation, making it suitable for experiments requiring subsequent immunocytochemistry or other processing steps. thermofisher.com

Limitations: Its accumulation is dependent on the mitochondrial membrane potential (ΔΨm). nih.gov A collapse in ΔΨm during an experiment can cause the unoxidized probe to leak from the mitochondria, potentially leading to a misinterpretation of ROS levels. nih.gov Furthermore, its reactivity with a broad range of ROS lacks the specificity needed to identify the exact radical species being produced.

MitoSOX Red:

Limitations: Like CM-H2Xros, its uptake is dependent on ΔΨm, meaning changes in membrane potential can affect probe concentration within the mitochondria. researchgate.net At higher concentrations (above 2 μM), it can accumulate in the cytoplasm, compromising its mitochondrial specificity. nih.gov It has also been reported to bind non-specifically to DNA, which can exaggerate the fluorescent signal. researchgate.net

DCF-DA:

Advantages: Its broad reactivity can be useful for detecting general oxidative stress in the entire cell. nih.gov

Evaluation Against Mitochondrial Membrane Potential Probes (e.g., JC-1, Tetramethylrhodamine methyl ester - TMRM)

It is critical to distinguish between probes that measure ROS and those that measure mitochondrial membrane potential (ΔΨm), as these are distinct but related aspects of mitochondrial health. While the accumulation of this compound depends on ΔΨm, its fluorescent signal reports on ROS. nih.govnih.gov In contrast, probes like JC-1 and TMRM directly measure ΔΨm. researchgate.netyoutube.com

This compound: Measures ROS levels within the mitochondria. A change in its fluorescence indicates a change in ROS, but this could be confounded by a simultaneous change in ΔΨm affecting probe loading. nih.gov

JC-1: This is a ratiometric probe used to determine ΔΨm. researchgate.netstratech.co.uk In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit orange-red fluorescence. stratech.co.uk In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. researchgate.netstratech.co.uk The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization. However, JC-1 can be sensitive to hydrogen peroxide and its equilibration can be slow. researchgate.net

Tetramethylrhodamine methyl ester (TMRM): TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria in response to the negative membrane potential. nih.govyoutube.com The intensity of its orange fluorescence is proportional to the degree of mitochondrial polarization. youtube.com A decrease in TMRM fluorescence indicates depolarization. It is considered a more sensitive probe than JC-1 for time-dependent measurements of ΔΨm. researchgate.net

Table 2: Comparison of ROS and Membrane Potential Probes

| Probe | Primary Measurement | Principle of Operation | Signal Output |

|---|---|---|---|

| This compound | Mitochondrial ROS | Oxidation-dependent fluorescence researchgate.net | Increased red fluorescence with increased ROS |

| JC-1 | Mitochondrial Membrane Potential (ΔΨm) stratech.co.uk | Potential-dependent aggregation stratech.co.uk | Shifts from green (monomers, low ΔΨm) to red (aggregates, high ΔΨm) researchgate.net |

| TMRM | Mitochondrial Membrane Potential (ΔΨm) youtube.com | Potential-dependent accumulation youtube.com | Decreased red fluorescence with decreased ΔΨm |

Impact of Probe Concentration and Incubation Conditions on Assay Interpretation

The reliability of data obtained using this compound and similar fluorescent probes is highly dependent on meticulous optimization of experimental protocols.

Probe Concentration: The concentration of the probe must be carefully titrated. Excessively high concentrations can lead to artifacts such as cytoplasmic accumulation, which compromises mitochondrial specificity. nih.gov High probe levels can also overload the mitochondria and impair their function, creating an experimental artifact. nih.gov For instance, with MitoSOX, concentrations exceeding 2 μM can result in significant cytoplasmic signal. nih.gov Similar diligence is required for CM-H2Xros to ensure the signal is specifically from the mitochondria.

Incubation Conditions: The duration of incubation is a critical parameter that requires optimization for different cell types and experimental conditions. thermofisher.com A typical incubation time ranges from 15 to 45 minutes to allow for sufficient uptake and oxidation of the probe without causing cytotoxicity. thermofisher.com It is crucial to perform incubations in the dark, as many fluorescent probes are light-sensitive and can auto-oxidize, leading to false-positive signals. nih.gov For example, MitoSOX is known to auto-oxidize when dissolved in aqueous solutions and should be used shortly after preparation. nih.gov Following incubation, cells should be washed and resuspended in fresh, pre-warmed medium to remove any excess probe from the solution. thermofisher.com Using appropriate controls, such as cells treated with an uncoupler like FCCP or CCCP, is essential to confirm that probe accumulation is indeed dependent on ΔΨm. researchgate.net

Challenges and Critical Considerations in Research Methodologies Utilizing Mitohunt Red Cm H2xros

Potential for Measurement Artifacts and Non-Specific Staining

A primary challenge in the application of MitoHunt Red CM-H2Xros lies in the potential for measurement artifacts and non-specific staining. The probe is designed to be initially non-fluorescent and passively diffuse across the plasma membrane. Once inside the cell, it is oxidized by ROS within the mitochondria to a fluorescent state. abmole.com Concurrently, its accumulation within the mitochondria is driven by the mitochondrial membrane potential (ΔΨm). nih.gov This dual-dependency can lead to ambiguous results. For instance, an increase in fluorescence intensity could be interpreted as an elevation in mitochondrial ROS production, but it could also be a consequence of mitochondrial hyperpolarization without a corresponding change in ROS levels.

Furthermore, under conditions of severe oxidative stress that lead to the collapse of the mitochondrial membrane potential during the probe's oxidation, this compound can diffuse out of the mitochondria and stain other cellular compartments, most notably the nucleus. nih.gov This redistribution can lead to an erroneous interpretation of the localization and extent of oxidative stress. To mitigate this, co-localization with a mitochondrial marker that is independent of membrane potential, such as MitoTracker Green FM, is often recommended to confirm the mitochondrial localization of the signal. nih.gov

| Artifact/Issue | Potential Cause | Mitigation Strategy |

| False-Positive Signal | Mitochondrial hyperpolarization | Correlate fluorescence with a direct measure of ROS or a ΔΨm-independent ROS indicator. |

| Non-Specific Nuclear Staining | Collapse of ΔΨm during probe oxidation | Co-localize with a ΔΨm-independent mitochondrial marker (e.g., MitoTracker Green FM). |

| Diffuse Cytoplasmic Staining | Excessive probe concentration or prolonged incubation | Optimize probe concentration and incubation time for the specific cell type. |

Influence of Mitochondrial Membrane Potential Collapse on Signal Retention and Interpretation

A key feature of this compound is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins and peptides after oxidation. thermofisher.comthermofisher.com This covalent binding is responsible for the retention of the fluorescent signal even after the collapse of the mitochondrial membrane potential and subsequent cell fixation. thermofisher.comnih.gov While this property is advantageous for certain experimental designs, it also presents a significant challenge for the interpretation of results, particularly in studies of dynamic cellular processes such as apoptosis, where changes in ΔΨm are a key event.

The retention of the probe after ΔΨm collapse means that the fluorescent signal at a given time point may not accurately reflect the real-time mitochondrial activity. thermofisher.com For example, a cell may exhibit bright mitochondrial staining even if its mitochondria have depolarized, simply because the probe was oxidized and bound prior to the depolarization event. This can lead to a misinterpretation of the cell's metabolic state. Therefore, it is crucial to consider the temporal relationship between probe loading, oxidative events, and changes in mitochondrial membrane potential when designing experiments and interpreting the resulting data.

| Experimental Condition | Signal Interpretation Consideration | Recommended Approach |

| Apoptosis Induction | Signal may persist after ΔΨm collapse, masking this key apoptotic event. | Use in conjunction with a ΔΨm-sensitive probe (e.g., TMRE) in parallel experiments. |

| Ischemia-Reperfusion Injury | Retained signal may not reflect ongoing mitochondrial dysfunction. | Time-course experiments to capture signal changes before and after the insult. |

| Drug Treatment Studies | The effect of a drug on ΔΨm could be missed if only end-point staining is performed. | Live-cell imaging to monitor fluorescence changes in real-time. |

Standardization of Experimental Protocols for Reproducibility Across Studies

The reproducibility of findings from studies using this compound is highly dependent on the standardization of experimental protocols. Variability in parameters such as probe concentration, incubation time, and cell culture conditions can significantly impact the staining pattern and fluorescence intensity, making it difficult to compare results across different studies.

Key parameters requiring standardization include:

Probe Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration curve to determine the lowest effective concentration that provides a robust signal without inducing cytotoxicity or non-specific staining. thermofisher.com

Incubation Time: The time allowed for probe loading and oxidation will influence the final fluorescence intensity. Incubation times should be optimized and kept consistent for all experiments within a study.

Cell Culture Conditions: Factors such as cell density, passage number, and the presence of components like phenol (B47542) red in the culture medium can affect cellular redox state and probe uptake. The use of phenol red-free medium during imaging is often recommended to reduce background fluorescence. nih.gov

Instrumentation and Image Acquisition: The settings of the fluorescence microscope or flow cytometer, including excitation and emission wavelengths, laser power, and detector gain, must be kept constant to allow for quantitative comparisons.

To enhance reproducibility, detailed reporting of all experimental parameters in publications is essential. This includes not only the specifics of the this compound staining protocol but also comprehensive details of the cell culture and handling procedures.

Interpretation of Fluorescent Signal in Diverse Cellular and Tissue Microenvironments

The interpretation of the fluorescent signal from this compound can be further complicated by the heterogeneity of cellular and tissue microenvironments. Different cell types, even within the same tissue, can exhibit variations in mitochondrial mass, morphology, and metabolic activity, all of which can influence probe accumulation and fluorescence. nih.gov For instance, cells with a higher mitochondrial content may show a brighter signal even with similar levels of ROS production per mitochondrion.

In complex tissue preparations, factors such as the accessibility of the probe to cells in different tissue layers and the presence of endogenous fluorescent molecules can also affect the results. nih.gov For example, in studies of neurodegenerative diseases, this compound has been used to detect mitochondrial free radicals in vulnerable neurons in vivo. nih.gov However, interpreting the signal requires careful consideration of the local microenvironment and comparison with appropriate controls.

Furthermore, the cellular response to stimuli can be heterogeneous. nih.gov Even within a seemingly uniform population of cells, there can be significant cell-to-cell variability in the magnitude of the fluorescent signal in response to an identical treatment. nih.gov This highlights the importance of single-cell analysis techniques and the analysis of a sufficient number of cells to obtain statistically meaningful data.

Future Directions and Advanced Research Applications of Mitohunt Red Cm H2xros

Integration with Multi-Omics Data for Systems Biology Approaches to Mitochondrial Function

The integration of data generated from MitoHunt Red CM-H2Xros with multi-omics datasets represents a frontier in understanding the systems-level implications of mitochondrial function. While direct integration is an emerging area, the potential to correlate fluorescence intensity data from this probe with genomic, transcriptomic, proteomic, and metabolomic data is vast. This approach can provide a more holistic view of how mitochondrial oxidative stress influences and is influenced by broader cellular networks.

A systems biology approach could, for instance, overlay mitochondrial ROS levels measured by this compound with metabolomic profiles to identify metabolic pathways that are either sources of or sinks for ROS. Similarly, correlating ROS data with proteomic analyses can uncover post-translational modifications and changes in protein expression that are direct consequences of oxidative stress. While comprehensive studies fully integrating this compound data with multi-omics are still developing, the conceptual framework for such an approach is a significant future direction. The goal is to move beyond descriptive measurements of ROS to a predictive understanding of the role of mitochondrial redox signaling in complex biological processes.

High-Throughput Screening Platforms for Mechanistic Investigations in Drug Discovery

This compound is increasingly being incorporated into high-throughput screening (HTS) and high-content screening (HCS) platforms for mechanistic investigations in drug discovery and toxicology. These platforms enable the rapid assessment of thousands of compounds for their effects on mitochondrial ROS production, providing valuable information on potential therapeutic agents and identifying compounds with off-target mitochondrial toxicity.

In drug discovery, HTS assays using this compound can identify compounds that modulate mitochondrial ROS for therapeutic benefit, such as in cancer therapy where inducing oxidative stress can be a strategy to kill cancer cells. Conversely, for neurodegenerative diseases, where reducing oxidative stress is a key goal, this probe can be used to screen for compounds with antioxidant properties.

Mechanistic investigations are enhanced by the ability to perform multi-parametric analysis in HCS. By combining this compound with other fluorescent probes, researchers can simultaneously assess mitochondrial membrane potential, calcium levels, and cell viability. This multi-parameter approach provides a more detailed picture of a compound's mechanism of action on mitochondrial function. For example, a compound that increases ROS levels without altering membrane potential might have a different mechanism than one that causes both to change.

Table 1: Application of this compound in High-Throughput Screening

| Screening Application | Purpose | Example of Mechanistic Insight |

|---|---|---|

| Drug Discovery | Identify compounds that modulate mitochondrial ROS for therapeutic intervention. | Distinguishing between compounds that induce ROS through direct inhibition of the electron transport chain versus those that affect antioxidant pathways. |

| Toxicology Screening | Assess the potential for drug-induced mitochondrial toxicity early in the development pipeline. | Identifying if a drug candidate causes mitochondrial dysfunction by increasing oxidative stress, leading to cell death. |

| Environmental Toxin Analysis | Screen for environmental chemicals that induce mitochondrial oxidative stress. | Understanding the mechanisms by which pollutants contribute to cellular damage and disease. |

Real-Time In Vivo Imaging Applications in Animal Models (e.g., C. elegans, rodent brain slices)

The utility of this compound extends to real-time in vivo imaging in model organisms, offering a window into the dynamics of mitochondrial ROS in a physiological context. The nematode Caenorhabditis elegans and ex vivo rodent brain slices are two prominent systems where this probe is providing valuable insights.

In C. elegans, a transparent nematode, this compound allows for non-invasive, whole-organism imaging of mitochondrial ROS production throughout the animal's lifespan. This has been instrumental in studying the role of oxidative stress in aging and age-related diseases. Researchers can monitor how genetic mutations or exposure to certain compounds affect mitochondrial ROS levels in specific tissues and at different life stages.

In rodent brain slices, this compound, often in conjunction with two-photon microscopy, enables the visualization of mitochondrial ROS in neurons and other brain cells with high spatial resolution. This is particularly valuable for studying neurodegenerative diseases, where mitochondrial dysfunction and oxidative stress are key pathological features. Real-time imaging in brain slices can reveal how neuronal activity, excitotoxicity, or the application of neuroprotective compounds influences mitochondrial ROS dynamics. The ability to image deep into the tissue with two-photon microscopy is a significant advantage in these complex ex vivo models.

Development of Enhanced Methodologies for Mitochondrial ROS Localization and Dynamics in Complex Biological Systems

Future research efforts are focused on developing enhanced methodologies to improve the precision of mitochondrial ROS localization and the tracking of its dynamics in complex biological systems. While this compound is a valuable tool, there is ongoing work to address some of its limitations and to develop more sophisticated analytical approaches.

A key area of development is the creation of new fluorescent probes with improved specificity for different types of ROS, as well as probes that are less sensitive to changes in mitochondrial membrane potential. Ratiometric probes, which allow for more quantitative measurements by comparing the fluorescence at two different wavelengths, are also a promising avenue of research.

In terms of imaging and analysis, the combination of this compound with super-resolution microscopy techniques can provide unprecedented detail of ROS production within individual mitochondria and even at the level of specific mitochondrial sub-compartments. Advanced image analysis algorithms are also being developed to better quantify and track dynamic changes in fluorescence, allowing for a more nuanced understanding of mitochondrial ROS signaling. These advancements will be crucial for dissecting the intricate role of mitochondrial ROS in complex cellular processes and in the context of whole organisms.

Q & A

Q. How does MitoTracker Red CM-H2Xros detect mitochondrial reactive oxygen species (ROS) in live cells?

MitoTracker Red CM-H2Xros is a reduced, non-fluorescent probe that passively diffuses into cells and becomes oxidized primarily by mitochondrial ROS (e.g., H₂O₂), generating fluorescence. Its accumulation depends on mitochondrial membrane potential, enabling selective labeling of active mitochondria . Post-oxidation, the probe binds covalently to mitochondrial proteins, allowing fixation-compatible imaging .

Q. What are standard protocols for staining live cells with MitoTracker Red CM-H2Xros?

Typical protocols involve incubating cells with 100 nM–2.5 µM probe for 20–30 minutes at 37°C, followed by PBS washing and imaging. For example:

Q. How does MitoTracker Red CM-H2Xros differ from other mitochondrial probes like MitoTracker Green?

Unlike MitoTracker Green (which labels mitochondria regardless of membrane potential), CM-H2Xros fluorescence is ROS-dependent and correlates with mitochondrial activity. It also retains signal after fixation, enabling post-staining immunolabeling .

Advanced Research Questions

Q. How should researchers design experiments to quantify mitochondrial ROS using CM-H2Xros in heterogeneous cell populations?

- Step 1 : Optimize probe concentration and incubation time using dose-response curves for each cell type (e.g., neurons vs. macrophages) .

- Step 2 : Combine with fluorescent markers (e.g., GFP-tagged organelles) to exclude non-mitochondrial signals. Use spectral unmixing to avoid overlap .

- Step 3 : Validate using ROS scavengers (e.g., NAC) or mitochondrial inhibitors (e.g., rotenone) to confirm signal specificity .

Q. How can researchers resolve contradictory fluorescence data across studies using CM-H2Xros?

Discrepancies often arise from:

- Cell-type variability : Neurons may require lower concentrations (100 nM) than immortalized cell lines (2.5 µM) .

- Temporal factors : Longer incubation (16 hours) enhances signal in slow-uptake models (e.g., gametocytes) .

- Normalization methods : Use housekeeping dyes (e.g., Hoechst) or ATP assays to standardize fluorescence intensity .

Q. What strategies enable integration of CM-H2Xros with other fluorescent probes in multiplex assays?

- Spectral separation : Pair with GFP (ex/em: 488/509 nm) or DAPI (358/461 nm) to avoid overlap with CM-H2Xros (579/599 nm) .

- Sequential staining : Image CM-H2Xros first due to its fixation stability, then proceed with membrane-permeable dyes .

Q. How can researchers validate CM-H2Xros specificity for mitochondrial ROS in complex models (e.g., 3D cultures)?

- Pharmacological validation : Co-treat with mitochondrial-targeted antioxidants (e.g., MitoTEMPO) to suppress fluorescence .

- Correlative imaging : Combine with electron microscopy to localize ROS production to mitochondrial cristae .

Q. What statistical methods are appropriate for analyzing CM-H2Xros fluorescence intensity data?

- Image analysis : Use ImageJ or ZEN software to quantify mean fluorescence intensity (MFI) per cell, excluding background noise .

- Normalization : Express data as fold-change relative to controls (e.g., DMSO-treated cells) .

- Statistical tests : Apply non-linear regression (e.g., sigmoidal dose-response) for IC₅₀ calculations or ANOVA for multi-group comparisons .

Q. How can variability in probe loading efficiency between experiments be minimized?

- Standardize culture conditions : Maintain consistent cell density, serum concentration, and incubation temperature .

- Batch staining : Process all experimental groups simultaneously to reduce inter-experiment variability .

Q. How to correlate CM-H2Xros fluorescence with functional mitochondrial readouts (e.g., ATP levels)?

- Parallel assays : Measure ATP bioluminescence and CM-H2Xros fluorescence in the same cell population .

- Time-course studies : Track fluorescence changes during metabolic perturbations (e.g., hypoxia-reoxygenation) and correlate with ATP dynamics .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.